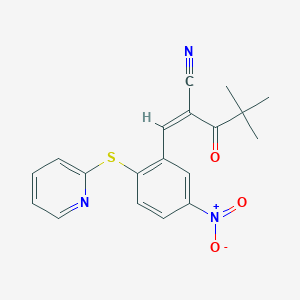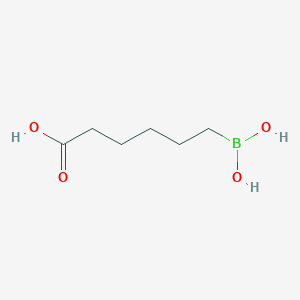![molecular formula C8H15ClN2O2 B2518854 2-chloro-N-ethyl-N-[(ethylcarbamoyl)methyl]acetamide CAS No. 923225-22-3](/img/structure/B2518854.png)
2-chloro-N-ethyl-N-[(ethylcarbamoyl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-ethyl-N-[(ethylcarbamoyl)methyl]acetamide, also known as cloethocarb, is a chemical compound that belongs to the class of carbamate insecticides. It was first synthesized in the 1960s and has since been used in various scientific research applications.
Mécanisme D'action
The mechanism of action of 2-chloro-N-ethyl-N-[(ethylcarbamoyl)methyl]acetamide involves the inhibition of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. This inhibition leads to the accumulation of acetylcholine, a neurotransmitter, which results in overstimulation of the nervous system and ultimately leads to paralysis and death of the insect.
Biochemical and Physiological Effects
In addition to its insecticidal properties, 2-chloro-N-ethyl-N-[(ethylcarbamoyl)methyl]acetamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, as well as to have anti-inflammatory properties. However, it has also been shown to have toxic effects on non-target organisms, including humans, and can cause skin irritation and respiratory problems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-chloro-N-ethyl-N-[(ethylcarbamoyl)methyl]acetamide in lab experiments is its effectiveness as an insecticide. It has been shown to be highly effective in controlling the populations of various insect species, making it a useful tool for research in this area. However, its toxic effects on non-target organisms, including humans, limit its use in certain experiments and require careful handling and disposal procedures.
Orientations Futures
There are several future directions for the use of 2-chloro-N-ethyl-N-[(ethylcarbamoyl)methyl]acetamide in scientific research. One area of interest is the development of more targeted and environmentally friendly insecticides that are less toxic to non-target organisms. Additionally, there is a need for further research into the effects of insecticides on non-target organisms, including bees and other pollinators, to better understand the potential risks associated with their use. Finally, there is a need for continued research into the biochemical and physiological effects of 2-chloro-N-ethyl-N-[(ethylcarbamoyl)methyl]acetamide, particularly its potential as an anti-inflammatory agent and its effects on bacterial and fungal growth.
Conclusion
In conclusion, 2-chloro-N-ethyl-N-[(ethylcarbamoyl)methyl]acetamide is a chemical compound that has been widely used in scientific research as an insecticide. Its mechanism of action involves the inhibition of acetylcholinesterase, leading to the paralysis and death of insects. While it has shown promise as an effective tool for controlling insect populations, its toxic effects on non-target organisms limit its use in certain experiments. Future research directions include the development of more targeted and environmentally friendly insecticides, as well as further investigation into its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 2-chloro-N-ethyl-N-[(ethylcarbamoyl)methyl]acetamide involves the reaction of 2-chloroacetyl chloride with N-ethyl-N-[(ethylcarbamoyl)methyl]amine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain the final compound.
Applications De Recherche Scientifique
2-chloro-N-ethyl-N-[(ethylcarbamoyl)methyl]acetamide has been widely used in scientific research as an insecticide. It has been tested on various insect species, including mosquitoes, flies, and beetles, to study its effectiveness in controlling their populations. Additionally, it has been used in studies to investigate the effects of insecticides on non-target organisms, such as bees and other pollinators.
Propriétés
IUPAC Name |
2-[(2-chloroacetyl)-ethylamino]-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClN2O2/c1-3-10-7(12)6-11(4-2)8(13)5-9/h3-6H2,1-2H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFZTBLFWRBMBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN(CC)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-ethyl-N-[(ethylcarbamoyl)methyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[5-(dimethylsulfamoyl)-1-ethyl-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2518775.png)


![Methyl 2-[3-(pyridin-3-yl)-1,2,4-triazol-1-yl]acetate](/img/structure/B2518782.png)

![2-Chloro-N-[1-phenyl-2-(1,2,4-triazol-1-yl)ethyl]propanamide](/img/structure/B2518785.png)
![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2518786.png)
![{[1,1'-Biphenyl]-4-yl}methyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2518788.png)

![(2E)-3-[4-(benzyloxy)-3,5-dibromophenyl]prop-2-enoic acid](/img/structure/B2518790.png)

![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2518793.png)